80K protein
Description
The 80K protein is a [e.g., approximately 80-kilodalton] protein implicated in key biological processes such as [e.g., specific pathway or function, like signal transduction or cytoskeletal organization]. This recombinant, high-purity preparation is essential for in vitro studies aimed at elucidating its mechanism of action, which is believed to involve [e.g., describe a known or hypothesized mechanism, such as "binding to specific kinase domains" or "modulating scaffold protein complexes"].
Researchers utilize this reagent in experimental models to investigate its role in [e.g., a specific disease area or physiological condition]. It is an invaluable tool for applications including [e.g., enzyme activity assays, protein-protein interaction studies, or cellular imaging]. This product is supplied as a [e.g., lyophilized powder] and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic applications.
Properties
CAS No. |
143107-96-4 |
|---|---|
Molecular Formula |
C9H7ClN2O |
Synonyms |
80K protein |
Origin of Product |
United States |
Molecular Architecture and Regulatory Mechanisms
Genetic Organization and Transcriptional Control
The expression of MARCKS is controlled at both the transcriptional and post-transcriptional levels, allowing for dynamic regulation in response to various cellular stimuli.
Gene Loci and Transcript Variants
The human MARCKS protein is encoded by the MARCKS gene, located on chromosome 6q21. nih.govciteab.com The gene spans approximately 6.1 kilobases and consists of two exons and one intron. nih.gov Transcription of the MARCKS gene produces an mRNA transcript of approximately 2.25 kb, although a minor band of 3.9 kb has also been detected by Northern blot analysis, suggesting the possibility of alternative transcript species. abcam.com The open reading frame (ORF) of the MARCKS mRNA is 996 base pairs, encoding a protein of 332 amino acids. nih.govuniprot.org
For clarity, it is important to distinguish MARCKS from PRKCSH (80K-H), which is encoded by the PRKCSH gene located on chromosome 19p13.2. wikipedia.orguniprot.org The PRKCSH gene also exhibits alternatively spliced transcript variants encoding distinct isoforms. uniprot.org
Transcriptional Regulation and Promoter Analysis
Analysis of the MARCKS gene promoter region reveals the absence of a canonical TATA box. nih.gov Instead, the promoter contains multiple transcription initiation sites clustered within a region spanning 57 base pairs. nih.gov
While studies have investigated the regulation of MARCKS expression by various factors, the primary mechanism appears to be post-transcriptional rather than through alterations in the rate of transcription initiation. For instance, treatment of cells with agents like bombesin (B8815690), platelet-derived growth factor (PDGF), or forskolin (B1673556) (which elevates cAMP) did not alter the rate of MARCKS gene transcription.
Post-Transcriptional Regulation of mRNA Stability
A significant aspect of MARCKS regulation occurs at the post-transcriptional level, primarily affecting mRNA stability. Activation of PKC by phorbol (B1677699) esters, such as phorbol 12,13-dibutyrate (PDBu), leads to a potent and transient down-regulation of MARCKS mRNA levels. abcam.com This effect is dose-dependent and is abolished by prior depletion of PKC. abcam.com The recovery of MARCKS mRNA levels correlates with the disappearance of PKC activity. abcam.com
Similar post-transcriptional down-regulation of MARCKS mRNA has been observed in response to bombesin and PDGF, indicating the involvement of both PKC-dependent and PKC-independent pathways in this regulatory mechanism. The down-regulation induced by PDBu is inhibited by actinomycin (B1170597) D, cycloheximide, or anisomycin, further supporting a post-transcriptional mechanism. abcam.com
Protein Domain Architecture and Functional Motifs
The MARCKS protein's diverse functions are attributed to its specific domain architecture, which includes a crucial N-terminal modification and a highly regulatory effector domain.
N-Terminal Myristoylation and Membrane Association Domain
A defining feature of MARCKS is the presence of an N-terminal myristoylation site. nih.govciteab.com Myristoylation is a co-translational lipid modification where a myristoyl group, a 14-carbon saturated fatty acid, is covalently attached to an N-terminal glycine (B1666218) residue via an amide bond after the initiator methionine is cleaved. This lipid anchor is essential for the association of MARCKS with the plasma membrane through weak protein-lipid interactions. nih.govciteab.com
Membrane association is critical for MARCKS function, allowing it to interact with membrane phospholipids (B1166683), such as phosphatidylinositol 4,5-bisphosphate (PIP2), and to influence membrane-cytoskeleton interactions. nih.govciteab.com
Effector Domain and Phosphorylation Sites
Another key functional region of MARCKS is its effector domain, also known as the phosphorylation site domain (PSD). nih.gov This domain is highly acidic and rich in alanine (B10760859) residues. It is also characterized by a high positive charge and serves as the primary site for phosphorylation by PKC. nih.gov The effector domain contains multiple serine residues that are targets for phosphorylation by conventional and novel PKC isoforms. nih.gov Typically, there are four such phosphorylation sites within this domain.
Phosphorylation of the effector domain by PKC is a critical regulatory event. It neutralizes the positive charge of the domain, reducing its electrostatic interaction with the negatively charged plasma membrane and acidic phospholipids like PIP2. nih.govciteab.com This leads to the translocation of MARCKS from the membrane to the cytoplasm, altering its interactions with other proteins, including actin and calmodulin, and influencing downstream signaling pathways and cellular processes like cell motility and exocytosis. nih.govciteab.com Besides PKC, other kinases like Rho kinase (ROCK) can also phosphorylate residues within the effector domain.
Actin-Binding and Calmodulin-Binding Regions
A key functional region of MARCKS is its effector domain (ED), also referred to as the phosphorylation site domain (PSD). spandidos-publications.comnih.govresearchgate.netresearchgate.netatlasgeneticsoncology.org This domain is highly basic, containing numerous positively charged lysine (B10760008) and arginine residues, which are critical for its electrostatic interactions with negatively charged membrane phospholipids, such as phosphatidylinositol (4,5)-bisphosphate (PIP2), and with filamentous actin (F-actin). spandidos-publications.comnih.govresearchgate.netresearchgate.netresearchgate.netoup.comnih.gov The effector domain mediates the binding of MARCKS to F-actin, and in its unphosphorylated state, MARCKS can crosslink actin filaments. spandidos-publications.comnih.govatlasgeneticsoncology.orgresearchgate.netoup.comuniprot.orgfrontiersin.org Research suggests the presence of two actin-binding sites within the phosphorylation site domain. nih.gov
The effector domain also serves as the binding site for calcium-calmodulin (CaM). spandidos-publications.comnih.govebi.ac.ukresearchgate.netoup.comfrontiersin.orgphysiology.orgebi.ac.ukmolbiolcell.orgbiologists.comnih.gov The binding of CaM to the effector domain is dependent on elevated intracellular calcium levels. spandidos-publications.comnih.govresearchgate.netfrontiersin.orgphysiology.orgmolbiolcell.orgbiologists.comnih.gov This interaction is mutually exclusive with PKC-mediated phosphorylation at the effector domain, meaning that binding by either CaM or phosphorylation by PKC leads to the displacement of MARCKS from the plasma membrane and a reduction in its ability to crosslink actin filaments. spandidos-publications.comfrontiersin.org
Other Identified Functional Domains
In addition to the effector domain, MARCKS possesses other functional regions. The N-terminus of MARCKS contains a myristoylation site, where a myristoyl group is co-translationally attached. nih.govnih.govebi.ac.ukresearchgate.netresearchgate.netresearchgate.netuniprot.orgfrontiersin.orgelifesciences.org This hydrophobic modification is essential for the proper localization and stable association of MARCKS with the plasma membrane through insertion into the lipid bilayer. nih.govresearchgate.netresearchgate.netuniprot.orgfrontiersin.org Uniquely, this myristoylation has been shown to be reversible. nih.govfrontiersin.org
MARCKS also contains a highly conserved MARCKS Homology 2 (MH2) domain. nih.govnih.govebi.ac.ukresearchgate.netresearchgate.netfrontiersin.orgelifesciences.org While conserved across species, the specific function of the MH2 domain is often described as currently unknown in scientific literature. nih.govebi.ac.ukresearchgate.netresearchgate.netfrontiersin.org
Post-Translational Modification Dynamics
The function and localization of MARCKS are heavily regulated by post-translational modifications, with phosphorylation being the most extensively studied. spandidos-publications.comnih.govnih.govwikipedia.orgresearchgate.netebi.ac.ukresearchgate.netresearchgate.netatlasgeneticsoncology.orgresearchgate.netoup.comuniprot.orgfrontiersin.orgphysiology.orgebi.ac.ukmolbiolcell.orgbiologists.comelifesciences.orgplos.orgescholarship.orgnih.govontosight.ai
Protein Kinase C (PKC)-Mediated Phosphorylation and Dephosphorylation Cycles
MARCKS is a primary cellular substrate for Protein Kinase C (PKC). spandidos-publications.comnih.govnih.govwikipedia.orgresearchgate.netebi.ac.ukatlasgeneticsoncology.orgoup.comuniprot.orgfrontiersin.orgebi.ac.uknih.govontosight.ai PKC-mediated phosphorylation of MARCKS is a critical event that controls its interaction with the plasma membrane and the actin cytoskeleton. spandidos-publications.comnih.govresearchgate.netatlasgeneticsoncology.orgresearchgate.netoup.comuniprot.orgfrontiersin.org
Isoform-Specific Phosphorylation by PKC Subtypes
Phosphorylation by PKC primarily targets multiple serine residues located within the effector domain. spandidos-publications.comnih.govnih.govresearchgate.netresearchgate.netoup.comuniprot.orgfrontiersin.orgphysiology.org The number of phosphorylatable serine residues in the effector domain can vary slightly depending on the species, with up to four sites reported. spandidos-publications.comresearchgate.netoup.com Studies have identified specific serine residues in the effector domain that are phosphorylated by PKC. For instance, in mouse MARCKS, PKC phosphorylates serines at positions 152, 156, and 163. frontiersin.org In human MARCKS, phosphorylation by PKC occurs at serines 159, 163, and 170. atlasgeneticsoncology.orgfrontiersin.org Different isoforms of PKC, including classical and novel subtypes, are known to be involved in the phosphorylation of these serine residues. nih.govwikipedia.org In addition to PKC, the effector domain of human MARCKS can also be phosphorylated by Rho-associated protein kinase (ROCK) at serine 159. atlasgeneticsoncology.orgfrontiersin.org
Regulatory Phosphatase Activities
The phosphorylation status of MARCKS is dynamically regulated by the opposing actions of kinases and phosphatases. Dephosphorylation of MARCKS is crucial for its return to the plasma membrane and the re-establishment of its functions, such as actin crosslinking. oup.combiologists.com Protein phosphatase 2A (PP2A) has been identified as a key phosphatase involved in the dephosphorylation of MARCKS. plos.orgbiologists.com PP2A-mediated dephosphorylation can occur at serine residues within the effector domain. plos.org Furthermore, PP2A has been shown to dephosphorylate a serine residue outside the effector domain, specifically serine 25 in chick MARCKS (corresponding to serine 26 in mammals), and this dephosphorylation can be influenced by sustained PKC stimulation. plos.org Other protein phosphatases, including PP1A, PP2B, and PP2C, have also been implicated in the dephosphorylation of the effector domain. plos.org
Consequences of Phosphorylation on Protein Conformation and Activity
Phosphorylation of the effector domain by PKC has profound consequences on the conformation, localization, and activity of MARCKS. The addition of negatively charged phosphate (B84403) groups to the serine residues within the highly basic effector domain significantly reduces its net positive charge. spandidos-publications.comnih.govresearchgate.netatlasgeneticsoncology.orgresearchgate.netuniprot.orgfrontiersin.orgmolbiolcell.org This reduction in positive charge weakens the electrostatic interactions between the effector domain and the negatively charged phospholipids of the plasma membrane. spandidos-publications.comnih.govresearchgate.netatlasgeneticsoncology.orgresearchgate.netuniprot.orgfrontiersin.orgmolbiolcell.org As a result, phosphorylated MARCKS is released from the membrane and translocates to the cytosol. spandidos-publications.comnih.govresearchgate.netresearchgate.netatlasgeneticsoncology.orgresearchgate.netoup.comuniprot.orgfrontiersin.org
Beyond affecting membrane binding, phosphorylation also directly impacts the interaction of MARCKS with the actin cytoskeleton. Phosphorylation of the effector domain inhibits the ability of MARCKS to bind and crosslink filamentous actin. spandidos-publications.comnih.govatlasgeneticsoncology.orgresearchgate.netoup.comuniprot.orgfrontiersin.org This disruption of actin crosslinking is believed to be mediated, at least in part, by conformational changes induced in the MARCKS protein upon phosphorylation. nih.govfrontiersin.org These changes in conformation and activity are central to how MARCKS transduces signals from PKC activation into changes in cell shape, motility, and membrane dynamics. wikipedia.orgresearchgate.netatlasgeneticsoncology.orgoup.comfrontiersin.org
Ubiquitination and Proteasomal Degradation Pathways
Protein ubiquitination is a crucial post-translational modification that regulates numerous cellular processes, including protein degradation, localization, and function nih.govuniprot.org. The ubiquitin-proteasome pathway (UPP) is a primary mechanism for the controlled degradation of intracellular proteins dchas.orgzenodo.org. This process involves the covalent attachment of ubiquitin, a small 76-amino-acid protein, to a target protein through the sequential action of three enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase) dchas.orgzenodo.org. The attachment of multiple ubiquitin molecules, forming a polyubiquitin (B1169507) chain, typically marks a protein for recognition and degradation by the 26S proteasome dchas.orgzenodo.org.
Research has demonstrated that the 80K-H protein is a substrate for ubiquitination, leading to its degradation via the proteasome researchgate.netuni.lu. This regulatory mechanism is critical for controlling the cellular levels and activity of 80K-H.
E3 Ubiquitin Ligase Involvement (e.g., TRIM67)
E3 ubiquitin ligases play a key role in the UPP by recognizing specific protein substrates and catalyzing the transfer of ubiquitin from an E2 enzyme to the substrate nih.govzenodo.org. The Tripartite Motif-containing protein 67 (TRIM67) has been identified as a specific E3 ubiquitin ligase for 80K-H researchgate.netnih.govuni.lunih.govresearchgate.netidrblab.net. TRIM67 is a brain-enriched protein implicated in neuronal development and function nih.govnih.gov.
TRIM67 is a multi-domain protein containing a RING finger domain, one or two B-box motifs, a coiled-coil motif, and additional domains such as FN3 and SPRY domains nih.gov. The RING domain is essential for the E3 ubiquitin ligase activity of TRIM proteins, facilitating the transfer of ubiquitin to target substrates nih.govresearchgate.net. Studies have shown that the RING domain of TRIM67 is required for the accelerated degradation of 80K-H researchgate.net. TRIM67 interacts directly with 80K-H, mediating its ubiquitination and subsequent degradation researchgate.net.
Impact on Protein Stability and Activity
The ubiquitination and proteasomal degradation mediated by TRIM67 significantly impact the stability and activity of 80K-H. Ectopic expression of TRIM67 leads to a decrease in the cellular levels of endogenous 80K-H due to its rapid degradation researchgate.net. Conversely, reducing the expression of TRIM67, for instance, through siRNA-mediated knockdown, results in increased levels of 80K-H nih.govuni.lu.
This regulation of 80K-H stability by TRIM67 has functional consequences, particularly in cellular signaling pathways. 80K-H is involved in the Ras-mediated signaling pathway researchgate.net. TRIM67 negatively regulates Ras activity, and this effect is mediated through the degradation of 80K-H researchgate.netnih.govuni.lu. By promoting the degradation of 80K-H, TRIM67 attenuates Ras signaling researchgate.net. This regulatory axis between TRIM67 and 80K-H is important for processes such as neural differentiation, including neuritogenesis researchgate.net. Experimental evidence shows that the morphological and biological changes observed upon overexpression of TRIM67, such as enhanced neuritogenesis, are similar to those caused by the knockdown of 80K-H, further supporting the model where TRIM67 acts by reducing 80K-H levels researchgate.net. The loss of TRIM67 has also been linked to impaired cognitive flexibility, suggesting the importance of this regulatory pathway in brain function nih.gov.
Other Post-Translational Modifications and their Functional Relevance
Beyond ubiquitination, the 80K protein is subject to other post-translational modifications (PTMs) that can influence its function and regulation. One prominent PTM is phosphorylation. The this compound (both 80K-L and 80K-H isoforms) is a known substrate for Protein Kinase C (PKC), with phosphorylation primarily occurring at serine residues proteinatlas.org. Different PKC subtypes show varying effectiveness in phosphorylating the 80K-L and 80K-H isoforms proteinatlas.org. Phosphorylation is a common PTM that can alter protein activity, localization, and interactions with other molecules uniprot.org. The phosphorylation of this compound by PKC suggests a role in signal transduction pathways downstream of PKC activation proteinatlas.org.
Another PTM mentioned in relation to 80K proteins is ADP-ribosylation oncotarget.com. ADP-ribosylation involves the addition of ADP-ribose units to proteins and can affect various cellular processes, although its specific functional relevance for 80K-H requires further investigation oncotarget.com.
These PTMs, including phosphorylation and ubiquitination, can act in concert to fine-tune the activity, stability, and cellular role of the 80K-H protein, integrating it into complex cellular signaling networks and regulatory pathways.
Cellular Localization and Intracellular Trafficking
Dynamic Subcellular Distribution (Membrane vs. Cytosol)
80K protein (MARCKS) exhibits a dynamic distribution between the plasma membrane and the cytosol frontiersin.orgoup.comuniprot.orgbiologists.compnas.orgresearchgate.netoup.comnih.govahajournals.orgnih.gov. In its unphosphorylated state, MARCKS is predominantly associated with the inner leaflet of the plasma membrane. This membrane association is facilitated by two key interactions: the irreversible covalent attachment of a myristoyl group to the N-terminus and the electrostatic interaction between the positively charged amino acid residues in the effector domain and negatively charged phospholipids (B1166683), such as phosphatidylinositol 4,5-bisphosphate (PIP2), in the membrane frontiersin.orgoup.comuniprot.orgahajournals.orgnih.govspandidos-publications.com. This dual-anchor mechanism contributes to a relatively stable membrane interaction in the basal state frontiersin.org.
Upon specific cellular stimulation, MARCKS can rapidly translocate from the plasma membrane to the cytosol oup.compnas.orgoup.comnih.govahajournals.org. This translocation is a key regulatory step that alters its availability to interact with membrane-bound targets and cytosolic proteins frontiersin.orgnih.gov. Studies have shown that in unstimulated neutrophils, MARCKS protein is approximately equally distributed between the cytosol and membrane. However, stimulation with phorbol (B1677699) 12-myristate 13-acetate (PMA), a PKC activator, results in complete translocation of MARCKS protein from the membrane to the cytosol nih.gov. Similarly, hydrogen peroxide (H2O2) treatment of endothelial cells induces MARCKS translocation from the cell membrane to the cytosol in a dose- and time-dependent manner pnas.org. This shift in localization is crucial for its downstream effects on cytoskeletal organization and signaling pathways pnas.orgresearchgate.net.
| Condition | MARCKS Localization (Example: Neutrophils) |
|---|---|
| Unstimulated | Approximately equal membrane and cytosol |
| PMA Stimulation | Complete translocation to cytosol |
| H2O2 Treatment (Endothelial Cells) | Translocation from membrane to cytosol |
Regulation of Membrane-Cytosol Translocation
The translocation of this compound (MARCKS) between the membrane and cytosol is primarily regulated by phosphorylation of its effector domain and by the binding of calcium/calmodulin frontiersin.orgoup.comuniprot.orgbiologists.compnas.orgresearchgate.netoup.comnih.govahajournals.orgnih.govbiologists.com. The effector domain contains multiple serine residues that are targets for phosphorylation, notably by Protein Kinase C (PKC) frontiersin.orgoup.comuniprot.orgoup.comnih.govspandidos-publications.com. Phosphorylation of these residues introduces negative charges into the effector domain, which reduces its electrostatic affinity for the negatively charged plasma membrane phospholipids frontiersin.orgoup.comuniprot.orgnih.gov. This reduction in affinity, coupled with the reversible nature of the myristoyl anchor's insertion into the membrane, leads to the dissociation of MARCKS from the membrane and its translocation to the cytosol frontiersin.orgoup.comuniprot.orgnih.gov. This mechanism is often referred to as the "electrostatic switch" frontiersin.orgnih.gov.
Binding of calcium/calmodulin to the effector domain of MARCKS also induces its translocation to the cytosol frontiersin.orgoup.comuniprot.orgnih.govmdpi.com. This binding occurs when intracellular calcium levels rise frontiersin.orguniprot.orgnih.govbiologists.com. The association of calmodulin with the effector domain similarly disrupts its interaction with the membrane, causing MARCKS to move into the cytosolic compartment frontiersin.orguniprot.orgnih.gov. The binding of calmodulin and phosphorylation by PKC are often described as mutually exclusive pathways that regulate MARCKS localization nih.gov.
The translocation process is reversible. Dephosphorylation of the effector domain by phosphatases allows MARCKS to reassociate with the plasma membrane oup.comoup.com. This bi-directional translocation is critical for its role in dynamic cellular processes like cell spreading, where translocation to the cytosol is necessary for initial adhesion, and translocation back to the membrane is essential for cytoskeletal organization during spreading biologists.comresearchgate.net.
| Regulatory Mechanism | Effect on Membrane Association | Resulting Localization |
|---|---|---|
| Effector Domain Phosphorylation (by PKC) | Decreased electrostatic affinity | Translocation to cytosol |
| Calcium/Calmodulin Binding | Disruption of membrane interaction | Translocation to cytosol |
| Effector Domain Dephosphorylation | Increased electrostatic affinity | Reassociation with membrane |
Involvement in Specific Vesicular Transport Pathways (e.g., GLUT4 Vesicle Trafficking)
This compound (MARCKS) has been implicated in various vesicular transport processes, including exocytosis, endocytosis, and phagocytosis frontiersin.orgoup.comwikipedia.orgaai.orgmdpi.comresearchgate.netahajournals.org. Its ability to interact with both the plasma membrane and the actin cytoskeleton positions it as a potential regulator of vesicle dynamics near the cell surface frontiersin.orgoup.commdpi.com.
Specifically, MARCKS has been shown to be involved in GLUT4 vesicle trafficking, a crucial process for insulin-stimulated glucose uptake in muscle and fat cells nih.govmolbiolcell.orgsoton.ac.uknih.gov. Insulin (B600854) signaling triggers the translocation of intracellular vesicles containing the glucose transporter GLUT4 to the plasma membrane nih.govembopress.org. Research indicates that 80K-H (MARCKS) is a protein involved in this process, enhancing glucose transport through GLUT4 nih.govnih.gov. Studies have identified a physiological interaction between PKCζ, 80K-H (MARCKS), and munc18c, a protein involved in GLUT4 vesicle trafficking nih.govmolbiolcell.orgnih.gov. Insulin stimulation enhances the association between these proteins nih.govnih.gov. A proposed model suggests that insulin triggers the formation of a PKCζ–80K-H–munc18c complex that enhances GLUT4 translocation to the plasma membrane nih.govnih.gov. Overexpression of 80K-H constructs has been shown to mimic the action of insulin in stimulating glucose uptake and GLUT4 translocation nih.govnih.gov. This suggests that this compound (MARCKS) plays a role in linking the insulin signaling cascade to the machinery responsible for GLUT4 vesicle movement and fusion with the plasma membrane nih.govnih.gov.
MARCKS's involvement in vesicular transport is also linked to its interaction with Rab proteins, such as Rab10, which are known regulators of vesicle trafficking frontiersin.orgmdpi.com. Membrane-associated MARCKS can bind to Rab10-positive vesicles, potentially facilitating their docking and fusion with the plasma membrane, a process hypothesized to supply membrane necessary for processes like neurite outgrowth frontiersin.org.
Nuclear Localization and Translocation Mechanisms
While primarily known for its association with the plasma membrane and cytosol, this compound (MARCKS) has also been observed in the nucleus of certain cell types frontiersin.orgproteinatlas.orgspandidos-publications.comnih.govfrontiersin.orgresearchgate.netnih.govescholarship.orgplos.org. The presence of MARCKS in the nucleus suggests additional roles beyond cytoskeletal and membrane-associated functions, potentially involving the regulation of gene expression or other nuclear processes spandidos-publications.comfrontiersin.orgresearchgate.net.
Evidence suggests that the effector domain of MARCKS can function as a nuclear localization signal (NLS) spandidos-publications.comfrontiersin.orgresearchgate.netnih.gov. This domain shares homology with known nuclear localization sequences in other proteins, such as diacylglycerol kinase zeta (DGKζ) frontiersin.orgresearchgate.netnih.govbiorxiv.org. Studies using MARCKS constructs have shown that the effector domain is critical for its nuclear localization spandidos-publications.comresearchgate.net. For example, overexpression of wild-type MARCKS in glioblastoma cell lines resulted in nuclear localization, while a construct with the effector domain deleted remained in the cytoplasm spandidos-publications.comresearchgate.net.
The translocation of MARCKS into the nucleus is likely regulated, although the precise mechanisms are still under investigation frontiersin.orgspandidos-publications.comresearchgate.net. Phosphorylation of the effector domain, which regulates its membrane association, may also influence its nuclear import spandidos-publications.com. Some evidence suggests that phosphorylated MARCKS may translocate to the nucleus frontiersin.orgnih.gov. Furthermore, nuclear MARCKS has been shown to co-localize with and potentially regulate the levels and localization of nuclear PIP2 spandidos-publications.comresearchgate.netescholarship.org. Changes in nuclear MARCKS localization have also been associated with alterations in gene expression researchgate.net. In some contexts, nuclear MARCKS has been implicated in promoting cell cycle progression, potentially by interacting with transcription factors frontiersin.org.
Molecular Mechanisms of Cellular Action
Interactions with Protein Kinase C (PKC) Signaling Cascades
The 80K protein is well-established as a primary substrate for Protein Kinase C. ontosight.aioup.comnih.govnih.gov PKC-mediated phosphorylation of this compound is a critical regulatory event that influences its cellular localization and function. oup.com This phosphorylation can lead to the translocation of this compound from the cell membrane to the cytosol. oup.com Studies have shown that activation of PKC by agents like phorbol (B1677699) dibutyrate (PDBu) induces phosphorylation of the this compound. nih.gov This phosphorylation is rapid and can be significantly increased upon stimulation of cells with PDBu or other PKC activators. nih.govnih.gov The level of phosphorylation can be several-fold higher in stimulated cells compared to untreated cells. nih.govnih.gov
Research indicates that PKC activation can also lead to the down-regulation of this compound expression at the mRNA and protein levels, suggesting a complex feedback mechanism. nih.govembopress.orgnih.gov This down-regulation appears to be mediated by a post-transcriptional mechanism and can be transient, with levels recovering as PKC activity decreases. nih.govembopress.org
The interaction between this compound and PKC is also observed in specific signaling contexts, such as insulin (B600854) signaling, where 80K-H has been shown to interact with PKCzeta. nih.govportlandpress.com
Modulation of Actin Cytoskeleton Organization and Dynamics
The this compound is known to interact with the actin cytoskeleton and plays a role in its organization and dynamics. ontosight.aiembopress.org Its ability to interact with actin filaments, along with other molecules like calmodulin and phospholipids (B1166683), contributes to its influence on cellular processes that involve cytoskeletal rearrangements, such as cell motility and membrane trafficking. ontosight.aiembopress.org This modulation is partly linked to its interaction with PI(4,5)P2, a phosphoinositide that is crucial for regulating actin dynamics at the cell surface. embopress.org
Regulation of Membrane-Associated Signaling Complexes
As a myristoylated protein, this compound is anchored to the cell membrane, which positions it to interact with membrane-associated signaling molecules and complexes. ontosight.ainih.gov Its phosphorylation-induced translocation from the membrane to the cytosol suggests a regulatory mechanism where PKC activity can control its access to or influence on membrane-bound targets. oup.com The involvement of 80K-H in GLUT4 vesicle trafficking, which involves the movement of membrane vesicles, highlights its role in regulating membrane-associated processes. nih.govportlandpress.comnih.gov
Interplay with Calcium and Calmodulin Signaling
The this compound interacts with calmodulin, a key calcium-binding protein involved in a multitude of cellular signaling pathways. ontosight.aiembopress.org Calmodulin acts as a calcium sensor, undergoing conformational changes upon binding to calcium ions, which then allows it to interact with and regulate target proteins. nih.govplos.org The interaction between this compound and calmodulin is influenced by calcium. embopress.org This interplay suggests that this compound's function can be modulated by intracellular calcium levels through its interaction with calmodulin, potentially integrating calcium signals with PKC and other pathways it is involved in.
Integration with Growth Factor Receptor Signaling Pathways
This compound's functions are integrated with signaling pathways initiated by growth factors. This integration allows for coordinated cellular responses to external stimuli.
Fibroblast Growth Factor-1 (FGF-1) signaling has been shown to involve the 80K-H protein. In cultured human mammary carcinoma epithelial cells, FGF-1 treatment stimulated the translocation of 80K-H protein to the cell nucleus. nih.gov This suggests a potential role for 80K-H in mediating or modulating the downstream effects of FGF-1. Studies have also observed a relationship between 80K-H and Fibroblast Growth Factor Receptor-1 (FGFR-1) in human breast cancer specimens. nih.gov This indicates a potential crosstalk between FGF-1/FGFR-1 signaling and 80K-H.
The 80K-H protein is linked to insulin signaling pathways, particularly concerning glucose transport. nih.govportlandpress.comnih.gov Insulin stimulation has been shown to enhance the association between 80K-H, PKCzeta, and munc18c. nih.govportlandpress.com This complex formation is suggested to play a role in enhancing GLUT4 translocation to the plasma membrane, a key process in insulin-stimulated glucose uptake. nih.govportlandpress.comnih.gov Overexpression of certain 80K-H constructs has been observed to mimic the action of insulin in stimulating both glucose uptake and the translocation of GLUT4. nih.govportlandpress.comresearchgate.net The level of this effect was found to be proportional to the ability of the constructs to associate with munc18c. nih.govportlandpress.com
Data Tables
Based on the research findings, the following table summarizes some key interactions and their regulation:
| Interaction/Process | Regulating Factor(s) | Observed Effect on this compound | Reference(s) |
| Interaction with PKCzeta | Insulin | Enhanced association | nih.govportlandpress.com |
| Phosphorylation by PKC | Phorbol esters, PKC activators | Increased phosphorylation, translocation to cytosol | oup.comnih.govnih.gov |
| Expression level | PKC activation (chronic) | Down-regulation of mRNA and protein levels | nih.govembopress.orgnih.gov |
| Interaction with munc18c | Insulin | Enhanced association | nih.govportlandpress.comnih.gov |
| Subcellular localization | FGF-1 | Translocation to the nucleus (in specific cell types) | nih.gov |
| Interaction with calmodulin | Calcium | Interaction influenced by calcium | embopress.org |
| Role in GLUT4 vesicle trafficking | Insulin, 80K-H overexpression | Enhanced trafficking and glucose uptake | nih.govportlandpress.comnih.govresearchgate.net |
Detailed Research Findings
Detailed research has elucidated specific aspects of this compound's involvement in these pathways. For instance, studies using yeast two-hybrid screens identified 80K-H as an interactor with full-length human PKCzeta. nih.govportlandpress.com GST pull-down assays further confirmed this interaction. nih.govportlandpress.com Immunoprecipitation experiments in various cell lines, including Cho cells, 3T3-L1 adipocytes, and L6 myotubes, demonstrated a physiological interaction between endogenous PKCzeta and 80K-H, which was enhanced by insulin stimulation. nih.govportlandpress.com Similarly, interactions between endogenous 80K-H and munc18c, and endogenous munc18c and endogenous PKCzeta, were observed and found to be markedly increased by insulin. nih.govportlandpress.com
In the context of FGF-1 signaling, studies on human breast cancer patients revealed relationships between 80K-H and FGFR-1, as well as tumor grade. nih.gov In cultured MCF-7 cells, FGF-1 treatment led to maximal intranuclear 80K-H levels approximately 30 minutes after treatment. nih.gov
Regarding insulin signaling and glucose uptake, overexpression of 80K-H constructs in Cho cells expressing Myc-tagged GLUT4 was shown to mimic the stimulatory effect of insulin on glucose uptake and GLUT4 translocation. nih.govportlandpress.comresearchgate.net The extent of this mimicry was correlated with the ability of the 80K-H constructs to associate with munc18c. nih.govportlandpress.com
Studies on PKC-induced down-regulation of this compound in Swiss 3T3 cells showed that stimulation with phorbol esters reduced the steady-state level of 80K mRNA significantly within a few hours, an effect that was dose-dependent and abolished by prior PKC depletion. nih.govembopress.org This down-regulation of mRNA was transient and correlated with the disappearance of PKC activity. nih.govembopress.org The decrease in this compound levels followed the mRNA changes, occurring within a longer timeframe. nih.govembopress.org
Connections to Ras Signaling Pathways
MARCKS has been observed to have connections, albeit indirect in some cases, with Ras signaling pathways. Research has indicated a correlation between the expression levels of MARCKS and the phenotypic reversion of Ras-transformed cells. In studies using Ras-transformed cell lines, severely decreased expression of MARCKS protein and corresponding mRNA levels were observed in phenotypically dominant, non-transformed revertants. nih.gov This strong correlation suggests a potential common negative regulatory mechanism influencing both MARCKS expression and Ras reversion, which could be a valuable avenue for identifying factors involved in transducing the Ras signal. nih.gov
However, the direct role of MARCKS in mitogenic signaling downstream of Ras appears less clear. Re-expression of MARCKS in Ras revertant cells was not sufficient to induce retransformation, and no significant difference in sensitivity to mitogenic stimulation by phorbol esters was noted in cell lines with varying MARCKS levels. nih.gov This suggests that while MARCKS expression is linked to the transformed phenotype in these contexts, it may not directly mediate the mitogenic signal from Ras. nih.gov
Despite this, MARCKS is listed in databases as being involved in "Ras protein signal transduction" as a Gene Ontology Biological Process. thebiogrid.org This indicates that while the exact nature of the interaction may be complex and context-dependent, there is recognized crosstalk or involvement of MARCKS within the broader network of Ras signaling.
Physiological Roles in Biological Systems Based on Model Organisms and Cell Lines
Developmental Processes
The 80K protein plays a crucial role during the developmental stages of various organisms, with significant contributions to the formation and maturation of the heart and the central nervous system.
Role in Myocardial Development in Rat Models
In the developing rat heart, the expression of the this compound, also referred to as 80K/MARCKS, is dynamically regulated. Studies have shown that the levels of both the 80K/MARCKS protein and its corresponding mRNA decline as the rat myocardium develops. oup.com This suggests a specific role for the protein during early cardiac growth and differentiation. The protein's expression is potentially regulated by Protein Kinase C (PKC), a key enzyme in cellular signaling pathways. oup.com In its unphosphorylated state, 80K/MARCKS is associated with the cell membrane. Upon phosphorylation by PKC, it translocates to the cytosol. oup.com This transient movement is indicative of its active involvement in signaling cascades that may control the growth and differentiation of cardiac myocytes. oup.com While a definitive role in controlling cardiac myocyte growth remains to be conclusively demonstrated, the observed changes in its expression and subcellular location during a critical developmental window, specifically a down-regulation between the 6th and 9th postnatal days in rats, point towards its importance in myocardial maturation. oup.com
Involvement in Central Nervous System Development and Axon Guidance in Animal Models
The this compound is integral to the proper development of the central nervous system (CNS), particularly in the context of axon guidance. Axon guidance is the process by which developing neurons send out their axons to reach their correct targets, a fundamental step in the formation of neural circuits. mdpi.com This process is orchestrated by a variety of guidance cues, and the this compound appears to be a key player in the intracellular signaling pathways that interpret these cues. mdpi.commdpi.com
In animal models, the this compound, also known as 80K-H, is involved in the Ras signaling pathway, which is crucial for neural differentiation processes like neuritogenesis (the formation of neurites, which develop into axons and dendrites). researchgate.netnih.gov The E3 ubiquitin ligase TRIM67 has been shown to regulate Ras signaling by promoting the degradation of 80K-H. researchgate.netnih.gov This suggests that the levels of 80K-H must be precisely controlled for normal neuronal development. A reduction in TRIM67, leading to an increase in 80K-H, has been linked to increased Ras activity in neuroblastoma cell lines. researchgate.net Furthermore, the this compound is implicated in the formation of a complex with fibroblast growth factor receptor 1 (FGFR1), which is important for the signal pathway from FGFR1 to Ras. nih.gov These findings highlight the critical role of the this compound in orchestrating the complex signaling networks that guide the developing nervous system.
Regulation of Cellular Growth, Proliferation, and Migration
The this compound is a significant modulator of fundamental cellular processes, including growth, proliferation, and migration. Its influence is context-dependent, and it can act as both a promoter and a suppressor of these activities. The 80-87 kDa myristoylated alanine-rich C-kinase substrate (80K/MARCKS) has been a subject of interest for its potential role in modulating cell growth. nih.gov
Studies have shown that the this compound can influence cell proliferation and migration through its interaction with various signaling pathways. For instance, the transforming growth factor β (TGF-β) family of proteins, which are known to control cell proliferation, can have their signaling pathways influenced by accessory proteins at the cell membrane, a location where this compound is known to reside. oup.comnih.gov Additionally, the cell division control protein 42 (Cdc42), a member of the Rho-GTPase family, regulates cell proliferation and migration, and its activity can be influenced by upstream signals that may involve the this compound. jcancer.org In melanocytes, 80K/MARCKS has been implicated as a potential tumor suppressor, suggesting its role in negatively regulating cell growth in this cell type. nih.gov
Contribution to Cell Differentiation and Morphogenesis
The this compound is involved in the intricate processes of cell differentiation and morphogenesis, which are fundamental for the development of tissues and organs. Morphogenesis requires coordinated cell movements and changes in cell adhesion, processes in which the this compound appears to play a role. biologists.combiologists.com
In the context of adipogenic (fat cell) and osteogenic (bone cell) differentiation of human mesenchymal stem cells, membrane potential has been identified as a key regulator. plos.org While not a direct study of the this compound, this research highlights the importance of cellular electrical properties in differentiation, a process where membrane-associated proteins like 80K could be involved. Furthermore, in the slime mold Dictyostelium discoideum, a model organism for studying development, the cell adhesion molecule DdCAD-1 is crucial for morphogenesis. biologists.com This underscores the importance of cell adhesion in developmental processes, a function that can be influenced by proteins that modulate membrane dynamics. The ubiquitin-mediated proteolytic pathway, which is involved in eliminating regulatory proteins, plays a role in morphogenesis, and the this compound is a known target for degradation through this pathway. nih.govnih.gov
Modulation of Membrane Dynamics and Exocytosis/Endocytosis
The this compound plays a significant role in modulating the dynamic nature of the cell membrane, including the processes of exocytosis (secretion of substances) and endocytosis (uptake of substances). nih.govnus.edu.sg The plasma membrane's tension is a physical parameter that controls these processes. nih.gov
As a protein that can be reversibly bound to the cell membrane, 80K/MARCKS is positioned to influence membrane-associated events. oup.com Its translocation from the membrane to the cytosol upon phosphorylation is a key regulatory mechanism. oup.com This movement can affect the availability of the protein to interact with other membrane components and influence the physical properties of the membrane. The this compound is also involved in GLUT4 vesicle trafficking, which is a critical process for glucose transport into cells. portlandpress.com Specifically, it has been identified as an interactor of PKCζ and is involved in insulin-controlled interactions with munc18c, a protein involved in vesicle fusion. portlandpress.com This highlights a direct role for the this compound in the machinery of vesicle transport, a fundamental aspect of exocytosis and endocytosis.
Functional Implications in Specific Tissues and Cell Types
The physiological roles of the this compound are manifested in a variety of specific tissues and cell types, including cardiac myocytes, adipocytes, and neuroblastoma cells.
Cardiac Myocytes: In rat cardiac myocytes, the expression of 80K/MARCKS is highest in the neonatal period and decreases with age, being undetectable in adult cells. oup.comphorteeducacional.com.br This developmental regulation points to a role in the early growth and maturation of heart muscle cells. oup.com Its interaction with calmodulin suggests a potential role in cardiac hypertrophy. oup.com
Adipocytes: In 3T3-L1 adipocytes, the this compound (referred to as 80K-H) is involved in insulin-stimulated GLUT4 vesicle trafficking. portlandpress.com Insulin (B600854) triggers the interaction between PKCζ, 80K-H, and munc18c, facilitating the movement of glucose transporters to the cell surface. portlandpress.com This demonstrates a crucial role for the this compound in the metabolic function of fat cells.
Neuroblastoma Cells: In the neuroblastoma cell line N1E-115, the this compound (80K-H) is a key component of the Ras signaling pathway, which is involved in neural differentiation. nih.gov Overexpression of TRIM67, which degrades 80K-H, leads to enhanced neuritogenesis. nih.gov Conversely, knocking down 80K-H produces similar morphological changes, suggesting that precise regulation of 80K-H levels is critical for neuronal differentiation and could have implications for understanding neuroblastoma, a childhood cancer of the sympathetic nervous system. nih.govnih.gov
| Research Finding | Cell/Tissue Type | Model Organism | Key Implication |
| Declining expression of 80K/MARCKS during development. oup.com | Myocardium | Rat | Role in cardiac maturation. |
| Regulation of Ras signaling via degradation of 80K-H. researchgate.netnih.gov | Neuroblastoma cells | Mouse | Control of neural differentiation. |
| Involvement in insulin-stimulated GLUT4 vesicle trafficking. portlandpress.com | Adipocytes, Myotubes | Mouse, Rat | Regulation of glucose transport. |
| Implication as a tumor suppressor. nih.gov | Melanocytes | Not specified | Potential role in controlling cancer growth. |
| Interaction with PKCζ and munc18c. portlandpress.com | Various (CHO, 3T3-L1, L6) | Hamster, Mouse, Rat | Role in vesicle transport machinery. |
Pathological Involvement in Disease Models Excluding Human Clinical Trial Data
Role in Cancer Progression and Metastasis in Cell Line Models
Aberrant expression of KRT80 has been consistently linked to the progression and metastatic potential of various cancers in cell line models. Its role appears to be multifaceted, influencing cell proliferation, invasion, and resistance to therapy.
In models of breast cancer , particularly in endocrine-resistant ERα positive cell lines, the upregulation of KRT80 is driven by epigenetic reprogramming. nih.gov This increased expression of KRT80 leads to significant cytoskeletal rearrangements, promoting the formation of focal adhesions and increasing cellular stiffness. nih.gov These changes collectively enhance the invasive behavior of the cancer cells. nih.gov
Similarly, in squamous-cell carcinoma , such as esophageal squamous cell carcinoma, KRT80 has been shown to be overexpressed. This overexpression is associated with enhanced proliferation, invasiveness, and migration of cancer cells. nih.gov
Studies on gastric cancer have revealed that KRT80 expression is linked to tumor differentiation and a poorer prognosis. nih.gov In cell line models, knockdown of KRT80 has been shown to suppress proliferation, migration, and invasion. nih.gov Furthermore, the stability of the KRT80 protein is regulated by the deubiquitinating enzyme OTUB2, which protects it from proteasomal degradation and thereby promotes gastric cancer cell proliferation through the AKT signaling pathway. nih.gov
In colorectal carcinoma cell lines, KRT80 has been found to promote migration and invasion by interacting with the protein kinase, DNA-activated, catalytic polypeptide (PRKDC), which in turn activates the AKT pathway. nih.gov
The following table summarizes the observed effects of KRT80 in various cancer cell line models:
| Cancer Type | Cell Line Model Findings | Key Mechanisms |
| Breast Cancer | Increased invasion and stiffness in endocrine-resistant cells. | Cytoskeletal rearrangements, increased focal adhesions. |
| Squamous-Cell Carcinoma | Enhanced proliferation, invasion, and migration. | Upregulation of KRT80 expression. |
| Gastric Cancer | Promotes proliferation, migration, and invasion. | Stabilization by OTUB2, activation of AKT pathway. |
| Colorectal Carcinoma | Increased migration and invasion. | Interaction with PRKDC, activation of AKT pathway. |
Implications in Neurodevelopmental and Neurodegenerative Disease Models
The role of Keratin (B1170402) 80 in neurodevelopmental and neurodegenerative diseases is an emerging area of research, and direct evidence from specific disease models is currently limited. However, some data suggest a potential involvement of KRT80 in the development and pathology of the nervous system.
Bioinformatic analyses have associated the KRT80 gene with pathways related to "nervous system development". genecards.org This suggests a potential role for the protein in the normal formation and function of the nervous system. However, specific studies detailing the consequences of KRT80 dysregulation in neurodevelopmental models are lacking.
In the context of neurodegenerative diseases, the direct role of KRT80 has not been established in published animal or cellular models. While research has identified the presence of other keratins, such as Keratin 9, in the cerebrospinal fluid of Alzheimer's disease patients, a direct link to KRT80 has not been made. Further investigation is required to elucidate whether KRT80 plays a role in the pathogenesis of neurodegenerative conditions like Alzheimer's or Parkinson's disease.
Contribution to Metabolic Disorders in Cellular and Animal Models
Recent studies have begun to shed light on the contribution of KRT80 to metabolic disorders, particularly in the context of cancer metabolism.
In glioblastoma, a highly aggressive brain tumor, KRT80 has been shown to play a role in glucose metabolic reprogramming. Overexpression of KRT80 in glioblastoma cell lines leads to the activation of glycolytic pathways. This metabolic shift is thought to support the high proliferative rate of cancer cells. The stability of KRT80 in this context is regulated by RNF8-mediated ubiquitination, which influences its degradation.
While these findings are currently confined to cancer models, they suggest a potential for KRT80 to influence cellular metabolism in other contexts, including metabolic disorders such as insulin (B600854) resistance. However, direct evidence from cellular or animal models of primary metabolic diseases is not yet available.
Involvement in Cardiovascular Pathophysiology in Animal Models
The direct involvement of Keratin 80 in cardiovascular pathophysiology in animal models has not been specifically reported in the current scientific literature. Research into the role of keratins in the cardiovascular system has primarily focused on other members of the keratin family.
For instance, studies have shown that other keratins, such as K8 and K18, can be ectopically expressed in the myocardium of animal models of heart failure and may have a cardioprotective function. Additionally, Keratin 8 has been identified as a potential self-antigen in coronary artery disease in mouse models.
These findings highlight the potential for keratins to play a role in cardiovascular health and disease. However, dedicated studies are needed to determine if KRT80 shares any of these functions or has a distinct role in cardiovascular pathophysiology. At present, there is a gap in the literature regarding the specific function of KRT80 in animal models of cardiovascular disease.
Regulation of Cellular Stress Responses and Proteostasis
As a fundamental component of the cytoskeleton, Keratin 80, like other keratins, plays a vital role in protecting epithelial cells from mechanical and other forms of stress. wikipedia.org This function is crucial for maintaining cellular homeostasis, or proteostasis, under adverse conditions.
The expression of KRT80 itself can be modulated by cellular stress. For example, in breast cancer cells resistant to endocrine therapy, KRT80 is upregulated as part of a broader stress adaptation response. nih.gov This upregulation contributes to cytoskeletal changes that enhance cell survival and invasion. nih.gov
The stability of the KRT80 protein is also a key aspect of its role in the stress response. The regulation of KRT80 levels through ubiquitination and proteasomal degradation, as seen in gastric cancer and glioblastoma models, highlights a mechanism by which cells can modulate their cytoskeletal integrity in response to pathological stimuli. nih.gov For instance, the deubiquitinating enzyme OTUB2 stabilizes KRT80, preventing its degradation and thereby contributing to the cellular response in gastric cancer. nih.gov
While the general role of keratins in stress protection is well-established, the specific mechanisms by which KRT80 participates in the unfolded protein response (UPR) or interacts with heat shock proteins require further detailed investigation.
Compound and Protein List
| Name | Type |
| Keratin 80 (KRT80) | Protein |
| OTUB2 | Protein (Deubiquitinating enzyme) |
| PRKDC | Protein (Protein kinase, DNA-activated, catalytic polypeptide) |
| RNF8 | Protein (E3 ubiquitin ligase) |
| AKT | Protein (Protein kinase B) |
| ERα | Protein (Estrogen Receptor Alpha) |
Advanced Research Methodologies and Experimental Approaches
Protein Isolation and Purification Strategies
Obtaining a pure sample of the 80K protein from complex biological mixtures is a fundamental step in its characterization. Various strategies, often employed sequentially, are utilized for this purpose. Early methods for purifying the this compound from human epithelial cells involved a series of steps including heat treatment and ammonium (B1175870) sulfate (B86663) precipitation as initial fractionation steps. nih.govnih.gov These bulk separation methods are typically followed by more refined chromatographic techniques. Protein purification generally involves multiple steps to isolate the target protein from other cellular components. e-enm.org The choice of purification method depends on the physical and chemical properties of the protein of interest. e-enm.org
Chromatographic Techniques (e.g., Ion Exchange, Gel Filtration)
Chromatographic techniques play a crucial role in the purification of the this compound. Ion exchange chromatography separates proteins based on their net surface charge, which varies with pH. cytivalifesciences.comproteogenix.sciencesinobiological.com Proteins bind to an oppositely charged stationary phase and are eluted by altering the ionic strength or pH of the mobile phase. cytivalifesciences.comsinobiological.com Studies on the this compound have utilized Mono Q and proRPC column chromatography, both forms of ion exchange chromatography, in its purification process. nih.govnih.govportlandpress.com Mono Q is a strong anion exchanger, suggesting the this compound has a net negative charge at the pH used for binding.
Gel filtration chromatography, also known as size exclusion chromatography, separates proteins based on their size and shape as they pass through a porous gel matrix. chegg.comslideshare.net Larger molecules elute earlier as they are excluded from the pores, while smaller molecules enter the pores and have a longer retention time. slideshare.net Gel filtration has been employed as a step in the purification of the this compound and can be used to estimate its native molecular weight. nih.govnih.govportlandpress.comchegg.comslideshare.net One study identified a protein with a molecular weight of 80,000 Dalton using size exclusion chromatography. chegg.com Another purification of an 80,000-Mr glycylprolyl peptidase used gel filtration and ion-exchange chromatography. asm.org
A summary of purification steps for the this compound from human epithelial cells includes:
| Step | Principle | Application to this compound |
| Heat Treatment | Differential Stability | Used as an initial fractionation step. nih.govnih.gov |
| Ammonium Sulfate Precipitation | Differential Solubility | Used as an initial fractionation step. nih.govnih.gov |
| Mono Q Column Chromatography | Anion Exchange | Used for purification. nih.govnih.govportlandpress.com |
| proRPC Column Chromatography | Reverse Phase/Ion Pair? | Used for purification. nih.govnih.govportlandpress.com |
| Gel Filtration | Size Exclusion | Used for purification and molecular weight estimation. nih.govnih.govportlandpress.comchegg.comslideshare.net |
Electrophoretic Separation (e.g., SDS-PAGE, 2D-PAGE)
Electrophoretic techniques are widely used for separating proteins based on their charge and/or size. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common method that separates proteins primarily by molecular weight. khanacademy.orgiitg.ac.inazurebiosystems.comwikipedia.org In SDS-PAGE, proteins are denatured and coated with SDS, imparting a uniform negative charge, allowing separation based on size as they migrate through a polyacrylamide gel matrix under an electric field. khanacademy.orgiitg.ac.inazurebiosystems.com SDS-PAGE of the this compound has shown a band at approximately 80,000 Daltons. chegg.com However, SDS-PAGE in the presence of a reducing agent like β-mercaptoethanol can reveal subunits if the native protein is composed of multiple polypeptide chains linked by disulfide bonds. chegg.comkhanacademy.orgiitg.ac.in One study on an 80,000 Dalton protein showed two bands at 30,000 and 20,000 Daltons under reducing conditions, suggesting a complex structure. chegg.com
Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) offers higher resolution separation by combining two different separation principles. csjmu.ac.inthermofisher.comwikipedia.org In the first dimension, proteins are separated by isoelectric focusing (IEF) based on their isoelectric point (pI). csjmu.ac.inthermofisher.comwikipedia.org In the second dimension, proteins are separated by SDS-PAGE based on their molecular weight. csjmu.ac.inthermofisher.com 2D-PAGE is a powerful tool for analyzing complex protein mixtures and identifying protein isoforms or post-translational modifications that alter a protein's charge or mass. csjmu.ac.inthermofisher.com 2D-SDS PAGE has been used in studies involving the protein kinase C substrate 80K-H, indicating its application in analyzing this specific protein. spandidos-publications.com
Recombinant Expression Systems and Affinity Tagging
Recombinant protein expression systems are widely used to produce large quantities of a specific protein for research purposes. These systems involve introducing the gene encoding the protein of interest into a host organism (such as bacteria, yeast, insect cells, or mammalian cells) and inducing its expression. Affinity tagging is a common strategy used in conjunction with recombinant expression to facilitate protein purification. sinobiological.comnih.govbio-rad.comresearchgate.netsigmaaldrich.com An affinity tag, a small peptide or protein sequence, is fused to the recombinant protein, allowing it to bind specifically to an immobilized ligand on a chromatography resin. sinobiological.combio-rad.com This enables highly selective purification of the tagged protein from the complex cellular lysate in a single step. sinobiological.com Common affinity tags include polyhistidine (His) tags, glutathione (B108866) S-transferase (GST) tags, and others. bio-rad.com The use of affinity tags can also improve protein solubility and aid in tracking the protein during expression and purification. sinobiological.comresearchgate.net In studies investigating the interaction of 80K-H protein with PKCzeta, GST pull-down assays were performed using GST-tagged 80K-H constructs, demonstrating the application of affinity tagging in studying this protein and its interactions. nih.gov
Structural Biology Techniques for Conformation and Interactions
Understanding the three-dimensional structure of the this compound and how it interacts with other molecules is crucial for elucidating its biological function. Structural biology techniques provide high-resolution insights into protein conformation and complex formation.
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the atomic three-dimensional structure of proteins. proteogenix.sciencecsjmu.ac.innih.govjic.ac.uk The method involves obtaining high-quality protein crystals, diffracting X-rays off the crystal lattice, and analyzing the resulting diffraction pattern to reconstruct an electron density map. jic.ac.uk The amino acid sequence is then fitted into the electron density map to build an atomic model of the protein. jic.ac.uk X-ray crystallography can provide very high-resolution structural information. jic.ac.uk While X-ray crystallography is widely applied to proteins, including those with molecular weights below 80,000 kDa, specific high-resolution structural data for the this compound (the protein kinase C substrate) using this technique were not found in the provided search results. pnas.org Synchrotron radiation sources are often used in modern protein crystallography due to their intensity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for determining protein structure, particularly for proteins in solution. proteogenix.sciencecsjmu.ac.innih.govelsevier.comamazon.com NMR provides information about the local environment of individual atoms within a protein, allowing the determination of its three-dimensional structure and dynamics. elsevier.comamazon.com Solution NMR is typically applied to proteins smaller than 30 kDa, although advances have extended its applicability to larger systems, sometimes up to 100 kDa, particularly for studies of ligand binding or specific protein constructs. stanford.edusaromics.com Solid-state NMR spectroscopy is also used for studying protein complexes and assemblies. nih.gov While NMR spectroscopy is a valuable tool in structural biology, specific high-resolution structural data for the this compound (the protein kinase C substrate) obtained through NMR were not found in the provided search results. saromics.comuoregon.edu
Cryo-Electron Microscopy (Cryo-EM)
Cryo-Electron Microscopy (Cryo-EM) is a powerful technique used to determine the high-resolution structures of biological macromolecules and complexes. This method involves freezing a sample at cryogenic temperatures, allowing imaging in a near-native state.
Cryo-EM has been applied in studies involving proteins referred to within the "this compound" context. For instance, the structure of human Kidney Glucosidase II, of which PRKCSH is the beta subunit, has been determined using Cryo-EM at a resolution of 2.88 Å (PDB entry 8D43) rcsb.org. This structural information provides insights into the function of Glucosidase II as an N-linked glycan-processing enzyme.
In the context of MARCKS, Cryo-EM has been utilized in the characterization of extracellular vesicles (EVs). Cryo-electron microscopy revealed contamination by actin networks in EV fractions, underscoring the necessity of rigorous purification protocols for downstream analyses like proteomics when studying EV-associated proteins such as MARCKS nih.gov. Cryogenic transmission electron microscopy (cryo-TEM) has also been employed in studies investigating the structure of lipid-nucleic acid complexes, which is relevant to understanding the membrane interactions of proteins like MARCKS researchgate.net.
Computational Modeling and Protein Structure Prediction
Computational modeling and protein structure prediction play significant roles in complementing experimental techniques by providing theoretical insights into protein conformation, dynamics, and interactions.
For proteins like MARCKS, computational modeling has been used to predict potential post-translational modification sites, such as ubiquitination sites, on proteins that interact with MARCKS. These models have suggested specific lysine (B10760008) residues as candidates for ubiquitination on interacting partners nih.gov.
In the study of PRKCSH, secondary and tertiary structure modeling has been applied to investigate the structural consequences of novel mutations identified in polycystic liver disease, a condition associated with PRKCSH dysfunction string-db.org. Computational analysis is also integral to the annotation of gene sequences and the prediction of protein coding regions and isoforms genscript.comactivedriverdb.org. Protein modeling generally aims to predict a protein's three-dimensional structure from its amino acid sequence, which is particularly valuable when experimental structural determination is challenging ru.nl.
Proteomics and Mass Spectrometry-Based Analysis
Proteomics, the large-scale study of proteins, often employs mass spectrometry (MS) to identify, quantify, and characterize proteins and their modifications. These approaches are essential for understanding the complex protein landscape within cells and tissues.
Mass spectrometry-based proteomics has been extensively applied to study both MARCKS and PRKCSH. MARCKS has been identified as a differentially expressed protein in various cellular contexts using MS-based proteomics plos.org. Mass spectrometry has also been used for direct mass measurements of MARCKS from different species acs.org. High-resolution mass spectrometry, often coupled with techniques like co-immunoprecipitation, has been instrumental in identifying novel proteins that interact with MARCKS spandidos-publications.com. Proteomic analyses have also revealed the presence and enrichment of MARCKS family proteins in purified extracellular vesicles nih.gov. Mass spectrometric analyses have also been conducted to study proteins associated with MARCKS in specific cell types like ependymal cells nih.gov.
PRKCSH protein has been detected and quantified in biological samples, including blood, using mass spectrometry-based approaches proteinatlas.org. Proteomics studies focusing on the endoplasmic reticulum, the cellular compartment where PRKCSH resides, have utilized mass spectrometry string-db.org. Furthermore, mass spectrometry has been employed to identify components of protein homeostasis networks, with PRKCSH being among the identified proteins string-db.org. Different liquid chromatography-mass spectrometry (LC-MS/MS) analyses have been used to identify and characterize PRKCSH isoforms nih.gov.
Protein Identification and Quantification (Bottom-up, Shotgun Proteomics)
Bottom-up or shotgun proteomics is a widely used approach for identifying and quantifying proteins in complex biological samples. In this method, proteins are enzymatically digested into peptides, which are then analyzed by mass spectrometry.
Shotgun analysis combined with nanoflow LC-MS/MS has been utilized to comprehensively examine the protein content of purified membrane fractions, leading to the identification of proteins such as MARCKS-like protein nih.gov. Mass spectrometry-based quantitative proteomics is a powerful tool for both the identification and quantification of proteins in complex mixtures researchgate.net. Shotgun proteomics is a standard technique for protein identification in large-scale studies nih.gov.
Phosphoproteomics for Site-Specific Phosphorylation
Phosphoproteomics is a subfield of proteomics focused on the identification and characterization of protein phosphorylation sites. This is particularly relevant for proteins like MARCKS and PRKCSH, which are known substrates for protein kinase C (PKC).
Phosphorylation of MARCKS at specific serine residues within its effector domain has been extensively studied nih.govfrontiersin.orgresearchgate.netatlasgeneticsoncology.org. These phosphorylation events, for example at serines 152, 156, and 163 in mice or S101, T150, and S170 in human CLL cells, are critical for regulating MARCKS localization and function plos.orgnih.govfrontiersin.orgresearchgate.netatlasgeneticsoncology.orgnih.gov. Phosphoproteomic analysis has demonstrated differences in basal phosphorylation levels in different cell states and has identified specific phosphorylation sites on MARCKS nih.gov. Mass spectrometric analyses are routinely used in phosphoproteomics to map these sites nih.gov. Phosphorylation of the MARCKS effector domain by kinases like PKC and ROCK regulates its interaction with the plasma membrane and actin spandidos-publications.comatlasgeneticsoncology.org.
PRKCSH is recognized as an acidic phosphoprotein and a substrate for protein kinase C genscript.comactivedriverdb.orgnih.gov. Databases compile known phosphorylation sites for PRKCSH, providing a resource for phosphoproteomic studies genecards.orgudel.edu.
Ubiquitin Proteomics for Ubiquitination Site Mapping
Ubiquitin proteomics focuses on identifying proteins that are ubiquitinated and mapping the specific lysine residues where ubiquitin is attached. This modification plays diverse roles in protein degradation, signaling, and trafficking.
Ubiquitination sites have been identified for both MARCKS and PRKCSH. For MARCKS, ubiquitination at Lys165 has been reported genecards.org. For PRKCSH, ubiquitination sites at Lys438 and Lys487 have been noted genecards.orgudel.edu. Computational modeling has been employed to predict potential ubiquitination sites on proteins that interact with MARCKS nih.gov. Studies have shown that MARCKS knockdown can influence the ubiquitination of interacting proteins nih.gov. Ubiquitination sites for PRKCSH are also documented in protein modification databases activedriverdb.orgudel.edu.
Quantitative Proteomics Approaches (e.g., SILAC, Label-Free)
Quantitative proteomics approaches are used to measure the relative or absolute abundance of proteins in different biological samples, allowing for the comparison of protein levels under various conditions. Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) and label-free quantification are common methods.
SILAC is a widely used metabolic labeling technique for quantitative proteomics, enabling the comparison of protein abundances between different cell populations researchgate.netresearchgate.netnih.govbiorxiv.orgacs.org. SILAC-based quantitative proteomics has been applied to study differential protein expression related to MARCKS, revealing, for example, a significant increase in MARCKS expression in oxaliplatin-resistant cancer cells biorxiv.org.
Protein-Protein Interaction Mapping (e.g., Co-Immunoprecipitation, Yeast Two-Hybrid)
Mapping protein-protein interactions (PPIs) is fundamental to understanding the molecular networks in which this compound participates. Techniques such as Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP) have been instrumental in identifying proteins that physically associate with this compound.
A yeast two-hybrid screen utilizing full-length human PKCζ as bait successfully identified 80K-H protein as an interactor. nih.gov This initial finding from a high-throughput screening method was subsequently validated using other techniques. nih.govnih.gov
Glutathione S-transferase (GST) pull-down assays with GST-tagged 80K-H constructs confirmed the interaction with PKCζ, demonstrating that the N-terminal portion of 80K-H was not required for this association. nih.gov
To confirm the physiological relevance of the interaction observed in yeast and GST pull-down assays, co-immunoprecipitation experiments were performed. Immunoprecipitates of endogenous PKCζ from various cell lines, including Cho cells, 3T3-L1 adipocytes, and L6 myotubes, were found to contain endogenous 80K-H, providing strong evidence for a physiological interaction in mammalian cells. nih.gov Furthermore, insulin (B600854) stimulation was shown to enhance the association between PKCζ and 80K-H by 3–5-fold. nih.gov Co-immunoprecipitation also revealed that immunoprecipitates of endogenous 80K-H contained endogenous munc18c, and conversely, immunoprecipitates of endogenous munc18c contained endogenous PKCζ, with insulin markedly increasing the amount of co-immunoprecipitated protein in each case. nih.gov These findings suggest that insulin triggers the formation of a complex involving PKCζ, 80K-H, and munc18c. nih.gov
For 80K-L (MARCKS), immunoprecipitation is also listed as an application for anti-MARCKS antibodies, indicating its use in studying interactions involving this protein. ptglab.com
These studies highlight the utility of combining high-throughput screening methods like Y2H with targeted validation techniques such as GST pull-down and Co-IP to build a comprehensive picture of this compound's interaction landscape.
Table 1: Protein-Protein Interactions of this compound Studied by Co-IP and Yeast Two-Hybrid
| This compound Type | Interacting Protein | Method Used | Key Finding | Citation |
| 80K-H (PRKCSH) | PKCζ | Yeast Two-Hybrid | Identified as an interactor. | nih.gov |
| 80K-H (PRKCSH) | PKCζ | GST Pull-down | Confirmed interaction; N-terminus not required. | nih.gov |
| 80K-H (PRKCSH) | PKCζ | Co-Immunoprecipitation | Physiological interaction confirmed in cell lines. | nih.gov |
| 80K-H (PRKCSH) | munc18c | Co-Immunoprecipitation | Interacts in cell lines, enhanced by insulin. | nih.gov |
| 80K-L (MARCKS) | Calmodulin | Mentioned as interactor | Binds calmodulin. | ptglab.commybiosource.com |
| 80K-L (MARCKS) | Actin | Mentioned as interactor | Binds actin; filamentous actin cross-linking. | ptglab.commybiosource.com |
| 80K-L (MARCKS) | Synapsin | Mentioned as interactor | Binds synapsin. | ptglab.commybiosource.com |
Gene Expression and Functional Manipulation Techniques
Analyzing gene expression and manipulating gene function are crucial for understanding the biological roles of this compound. Techniques ranging from assessing mRNA and protein levels to altering gene expression through knockdown, knockout, or overexpression provide insights into when and where the protein is produced and its functional consequences.
mRNA Expression Analysis (e.g., RT-PCR, Northern Blot)
Techniques like Reverse Transcription PCR (RT-PCR), particularly quantitative RT-PCR (RT-qPCR), and Northern Blotting are used to measure the levels of this compound mRNA in different tissues, cell types, or conditions.
RT-PCR enables the amplification of cDNA synthesized from mRNA, allowing for the analysis of gene expression. nw.runih.gov RT-qPCR provides a quantitative measure of mRNA levels. nih.govresearchgate.net Northern blotting is another method used for RNA analysis, involving the transfer of RNA from gels to membranes for hybridization with specific probes. nw.ruresearchgate.net
While the provided search results describe these methods in detail and mention their use in gene expression studies nih.govresearchgate.netresearchgate.netsanger.ac.uk, specific data on this compound mRNA expression profiles obtained directly through RT-PCR or Northern blot in these snippets are limited. However, the existence of studies employing these techniques for gene expression analysis researchgate.netresearchgate.netsanger.ac.uk implies their applicability to studying this compound transcript levels.
Protein Expression Analysis (e.g., Western Blot, Immunofluorescence)
Assessing the levels and localization of this compound is commonly achieved through Western Blotting and Immunofluorescence.
Western blotting is a widely used technique to detect and quantify specific proteins in cell or tissue lysates. nw.runih.govijbs.comtum.de It involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein. nw.ru Antibodies against 80K-H (PRKCSH/GLU2B/AGE-R2) are available and indicated for Western blot applications. mybiosource.combiocompare.com Similarly, antibodies against 80K-L (MARCKS) are used for Western blot analysis of its expression in various cell and tissue lysates, such as Jurkat cells, mouse brain, and PC12 cells. ptglab.commybiosource.com Western blot analysis has been used to assess the expression of related proteins like VASAP-60 in subcellular fractions. oup.com Western blotting is also used to confirm the efficiency of gene knockdown. tum.de
Immunofluorescence (IF) and Immunocytochemistry (ICC) are techniques used to visualize the cellular and subcellular localization of proteins using fluorescently labeled antibodies. mybiosource.comsanger.ac.uknih.govbiocompare.com Antibodies against 80K-H (PRKCSH/GLU2B/AGE-R2) are indicated for immunofluorescence applications. mybiosource.combiocompare.com Immunofluorescent analysis of MARCKS (80K-L) staining has been performed in cells like Jurkat cells, showing its cellular distribution. mybiosource.com These methods allow researchers to determine where this compound is located within the cell, which can provide clues about its function.
Table 2: Protein Expression Analysis Techniques Applied to this compound
| This compound Type | Technique | Application/Findings | Citation |
| 80K-H (PRKCSH) | Western Blot | Used with specific antibodies to detect protein levels. | mybiosource.combiocompare.com |
| 80K-H (PRKCSH) | Immunofluorescence | Used with specific antibodies to visualize cellular localization. | mybiosource.combiocompare.com |
| 80K-L (MARCKS) | Western Blot | Used to analyze expression in cell and tissue lysates (e.g., Jurkat, mouse brain). | ptglab.commybiosource.com |
| 80K-L (MARCKS) | Immunofluorescence | Used to visualize cellular localization (e.g., in Jurkat cells). | mybiosource.com |
| VASAP-60 (related) | Western Blot | Used to assess expression in subcellular fractions. | oup.com |
Gene Knockout, Knockdown, and Overexpression Systems (e.g., siRNA, CRISPR/Cas9)
Manipulating the expression levels of this compound through gene knockout, knockdown, or overexpression is a powerful approach to study its function. Techniques like siRNA, shRNA, and CRISPR/Cas9 are commonly employed for this purpose.
siRNA (small interfering RNA) and shRNA (short hairpin RNA) are used for post-transcriptional gene silencing, leading to the knockdown of target mRNA and reduced protein levels. tum.denih.gov CRISPR/Cas9 is a gene-editing system that can be used to create gene knockouts by disrupting the gene sequence or for gene knockdown using CRISPR interference (CRISPRi). tum.denih.govbiometasgroup.comnih.govbiorxiv.org These techniques allow researchers to investigate the consequences of reduced or absent this compound expression on cellular processes.
Overexpression systems involve introducing extra copies of the gene encoding this compound into cells, leading to increased protein levels. tum.de Overexpression of 80K-H constructs has been shown to mimic the action of insulin in stimulating glucose uptake and translocation of GLUT4 in Cho cells. nih.gov The level of this effect was proportional to the ability of the constructs to associate with munc18c. nih.gov This demonstrates the utility of overexpression studies in understanding the functional contribution of this compound and its interactions.
These genetic manipulation techniques are often coupled with functional assays to determine the phenotypic consequences of altered this compound levels. biometasgroup.com
Cell-Based Functional Assays
Cell-based functional assays are essential for evaluating the biological activities of this compound within a living cellular context. These assays can measure a variety of cellular responses and processes influenced by the protein.
One example of a functional assay linked to 80K-H protein function is glucose uptake and GLUT4 translocation. Overexpression of 80K-H constructs was shown to stimulate both glucose uptake and the movement of Myc-tagged GLUT4 to the plasma membrane in Cho cells, mimicking the effect of insulin. nih.gov This indicates a role for 80K-H in insulin-regulated glucose transport.
Cell-based assays can also include assessments of cell viability, proliferation, apoptosis, and cytotoxicity, which can be used to evaluate the impact of manipulating this compound levels. biometasgroup.com
Subcellular Fractionation Studies
Subcellular fractionation is a technique used to separate different cellular compartments or organelles, allowing for the determination of the localization of a protein within the cell. ijbs.comoup.comelifesciences.orgfrontiersin.orgnih.gov This method typically involves cell lysis followed by differential centrifugation at various speeds to pellet different organelles based on their size and density. ijbs.comelifesciences.orgnih.gov
Subcellular fractionation studies have been performed on proteins related to human 80K-H, such as VASAP-60 in bovine luteal cells. oup.com Using differential centrifugation, VASAP-60 was found to be mainly localized in the membrane fraction compared to the cytosol fraction, and it was undetectable in the nuclear fraction. oup.com Western blotting of these fractions confirmed the differential distribution of VASAP-60. oup.com
Human 80K-H (PRKCSH) is reported to be localized in the Endoplasmic Reticulum (ER) of cells. mybiosource.combiocompare.com This localization information is likely derived, at least in part, from studies utilizing subcellular fractionation techniques combined with Western blotting or other methods to identify the protein in isolated ER fractions. Subcellular fractionation provides valuable data on the steady-state localization of proteins and can also be used to study protein translocation events. elifesciences.orgfrontiersin.org
Table 3: Subcellular Localization of this compound (and related) Determined by Subcellular Fractionation
| Protein Type | Organelle/Fraction Localization | Method Used | Citation |
| VASAP-60 (related to 80K-H) | Membrane fraction (mainly) | Subcellular Fractionation | oup.com |
| VASAP-60 (related to 80K-H) | Cytosol fraction (lesser extent) | Subcellular Fractionation | oup.com |
| VASAP-60 (related to 80K-H) | Nuclear fraction (undetectable) | Subcellular Fractionation | oup.com |
| 80K-H (PRKCSH) | Endoplasmic Reticulum (ER) | Reported localization | mybiosource.combiocompare.com |
Compound Names and PubChem CIDs
Cell Proliferation, Migration, and Invasion Assays
Cell-based assays are fundamental tools for dissecting the specific roles of MARCKS in key cellular behaviors such as proliferation, migration, and invasion. Studies utilizing techniques like Transwell migration and invasion assays have demonstrated that inhibiting MARCKS expression can significantly decrease the mobility and invasion of certain cancer cells, such as oral squamous cell carcinoma (OSCC) cells. nih.gov For instance, downregulation of MARCKS expression using siRNA in OSCC cell lines Cal27 and HN12 led to a notable inhibition of tumor cell mobility compared to control cells. nih.gov
While MARCKS is implicated in cell migration across various cell types including fibroblasts, myoblasts, and different cancer cells, its effect on proliferation can be cell-type dependent. researchgate.netwikipedia.orgflybase.org In OSCC cells, downregulated MARCKS expression inhibited proliferation, as observed in colony formation assays. nih.gov Conversely, treatment of NIH-3T3 fibroblasts with a MARCKS inhibitory peptide (MANS peptide) attenuated cell migration in scratch wounding and chemotaxis assays but did not alter cell proliferation within the parameters of the scratch assay. researchgate.netflybase.org Overexpression of MARCKS-like protein (MLP), a related protein, enhanced the proliferation of retinal progenitor cells but not fibroblasts. scispace.com
These assays often reveal the signaling pathways through which MARCKS exerts its effects. For example, MARCKS has been shown to aggravate OSCC progression in vitro via the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway. nih.gov Similarly, MARCKS upregulation increases vascular smooth muscle cell (VSMC) motility by activating Rac1 and Cdc42, mediated by MARCKS sequestering PIP2 at the plasma membrane. wikipedia.orgciteab.com
Glucose Uptake and Vesicle Translocation Assays
MARCKS, particularly the 80K-H subtype, has been identified as a player in glucose uptake and the crucial process of glucose transporter 4 (GLUT4) vesicle translocation. Research employing techniques such as immunoprecipitation and overexpression studies in cell lines like Cho cells, 3T3-L1 adipocytes, and L6 myotubes has provided evidence for a physiological interaction between endogenous PKCzeta and 80K-H protein. mdpi.comidrblab.net Insulin stimulation was shown to enhance this association significantly, by 3-5-fold. mdpi.comidrblab.net
Further experiments demonstrated that immunoprecipitates of endogenous 80K-H contained endogenous munc18c, and immunoprecipitates of endogenous munc18c contained endogenous PKCzeta, with insulin markedly increasing the amount of co-immunoprecipitated protein in each case. mdpi.comidrblab.net These findings suggest that insulin triggers the formation of a complex involving PKCzeta, 80K-H, and munc18c in vivo. mdpi.comidrblab.net
Overexpression studies provided functional validation. Overexpression of 80K-H constructs in Cho cells mimicked the action of insulin, stimulating both glucose uptake and the translocation of Myc-tagged GLUT4 to the plasma membrane. mdpi.comidrblab.net The level of this effect was proportional to the ability of the constructs to associate with munc18c. mdpi.comidrblab.net These results position 80K-H as a new component involved in GLUT4 vesicle transport and establish a link between PKCzeta, a kinase in the insulin signaling cascade, and munc18c, a known element of the GLUT4 vesicle trafficking pathway. mdpi.comidrblab.net This suggests a model where insulin promotes GLUT4 translocation by triggering the formation of a PKCzeta-80K-H-munc18c complex. mdpi.comidrblab.net
Data from overexpression experiments in Cho cells demonstrating the effect of 80K-H constructs on GLUT4 translocation to the plasma membrane highlight the protein's role in this process. Plasma membrane fractions were analyzed for Myc-tagged GLUT4 after transfection with different Xpress-tagged 80K-H constructs and stimulation with or without insulin. idrblab.net
Effect of 80K-H Overexpression on GLUT4 Translocation
| Cell Line | Treatment/Construct Overexpressed | Insulin Stimulation | Relative Plasma Membrane GLUT4 Levels |
| Cho cells (expressing Myc-GLUT4) | Control | - | Baseline |
| Cho cells (expressing Myc-GLUT4) | Control | + | Increased (3-5 fold increase in PKCzeta-80K-H association) mdpi.comidrblab.net |
| Cho cells (expressing Myc-GLUT4) | 80K-H Construct 1 | - | Increased (mimics insulin action) mdpi.comidrblab.net |
| Cho cells (expressing Myc-GLUT4) | 80K-H Construct 2 | - | Increased (level proportional to munc18c association) mdpi.comidrblab.net |
Note: Specific quantitative data for relative GLUT4 levels with different constructs were not explicitly provided in the snippets, but the text indicates the effect mimicked insulin and was proportional to munc18c association.
In vivo Animal Model Systems for Functional Studies
Animal models are indispensable for understanding the complex functions of MARCKS within the context of a whole organism and its involvement in various physiological and pathological conditions. The high conservation of the MARCKS protein sequence across vertebrate species, particularly in functional domains, supports the use of different animal models to study its roles. citeab.com
Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs) provide powerful tools to investigate the in vivo functions of MARCKS. Complete knockout of the Marcks gene in mice is lethal, underscoring its essential role in development. citeab.comscribd.com To circumvent this lethality and study MARCKS function in specific tissues or at particular developmental stages, researchers utilize conditional and inducible genetic manipulation strategies, such as floxed Marcks mice where exon 2 is flanked by loxP sites. scribd.comCurrent time information in Los Angeles, CA, US.wikipedia.org Breeding these mice with lines expressing Cre recombinase in a tissue-specific manner allows for targeted deletion of MARCKS. wikipedia.org
GEMMs have been employed to study the role of MARCKS in conditions like intimal hyperplasia, a process involving VSMC migration. wikipedia.orgciteab.com In the murine carotid ligation model of intimal hyperplasia, MARCKS protein expression was found to be upregulated early in the development of the condition. wikipedia.orgciteab.com While complete MARCKS knockout is lethal, studies using decreased MARCKS expression (heterozygous mice) attenuated intimal hyperplasia formation. citeab.com
GEMMs are broadly valuable for cancer research, allowing for the study of tumor initiation, progression, invasion, metastasis, and response to therapy, and can serve as platforms for drug testing. nih.govcmdm.twguidetopharmacology.org The development of new generations of GEMMs that better simulate human diseases has been a significant focus in biomedical research. nih.govcmdm.twuni.lu
Rat and Zebrafish Models
Beyond mice, rat and zebrafish models have provided valuable insights into MARCKS function in vivo.
Zebrafish (Danio rerio) offer advantages for in vivo studies due to their external development, optical clarity, and amenability to genetic manipulation and chemical screening. atamanchemicals.comfishersci.dk Zebrafish models have been used to study the function of MARCKS family members during embryonic development, including gastrulation movements and neural development. guidetopharmacology.orgidrblab.net Knockdown of different marcks genes in zebrafish embryos resulted in distinct defects in neural development, suggesting functional diversification among MARCKS family members in teleosts. idrblab.net For example, knockdown of marcksa led to smaller brains and eyes, while knockdown of marcksb caused morphogenetic defects like a larger hindbrain ventricle and folded retina. idrblab.net
Zebrafish models are also relevant for cancer research, including studies on melanoma, where MARCKS has been identified as a gene overexpressed during caudal fin regeneration, a process that shares similarities with cancer progression. nih.gov The role of MARCKS in the secretory pathway, including the secretion of Bmp2b, has also been investigated in zebrafish. guidetopharmacology.org
The use of these diverse animal models allows researchers to investigate the complex roles of MARCKS in various physiological processes and disease states, complementing the insights gained from in vitro studies.
| Animal Model | Key Research Area(s) | Relevant Findings Related to MARCKS |
| Mouse (Genetically Engineered) | Development, Intimal Hyperplasia, Cancer Research | Complete knockout is lethal; conditional models used for tissue-specific studies; implicated in intimal hyperplasia development; valuable for studying cancer mechanisms. wikipedia.orgciteab.comscribd.comCurrent time information in Los Angeles, CA, US.wikipedia.orgnih.govcmdm.twguidetopharmacology.org |
| Rat | Cognitive Function, Ocular Inflammation, Mania | Inhibition of MARCKS phosphorylation improves working memory; MARCKS inhibitors reduce signs of dry eye and uveitis; MARCKS phosphorylation increased in models of mania. au.dkguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org |
| Zebrafish | Embryonic Development, Neural Development, Gastrulation, Secretion, Cancer Research | Involved in gastrulation movements and neural development; functional diversification of MARCKS family members observed; identified as overexpressed in a melanoma model; plays a role in the secretory pathway. atamanchemicals.comfishersci.dkguidetopharmacology.orgidrblab.netnih.govnih.gov |
Future Research Trajectories and Preclinical Therapeutic Insights
Elucidation of Novel Regulatory Networks and Unidentified Interaction Partners
Future research endeavors are focused on comprehensively mapping the intricate regulatory networks in which MARCKS and MARCKSL1 participate. These proteins are known to be involved in signal transmission and cytoskeleton organization through interactions with key molecules like actin and phosphatidylinositol 4,5-bisphosphate (PIP2), as well as various signaling proteins. frontiersin.orgnih.govembopress.org MARCKS, for instance, interacts with synapsin I and is found in proximity to synaptic vesicles. nih.gov MARCKSL1's interaction with F-actin is regulated by PKC phosphorylation and calmodulin binding. frontiersin.orgnih.gov The phosphorylation of MARCKS by protein kinase C (PKC) or Rho-associated protein kinase (ROCK) triggers its dissociation from the membrane, leading to rearrangement of the actin cytoskeleton. frontiersin.org Membrane-bound MARCKS can also interact with PIP2, potentially sequestering it and influencing its availability for downstream signaling pathways. nih.gov
Identifying novel interaction partners beyond the established ones like calmodulin and PKC is a critical area. Advanced proteomic techniques and bioinformatic tools are expected to play a significant role in this. While studies on related proteins, such as BASP1, have successfully used bioinformatic approaches to confirm known and identify new potential interaction partners like HDAC1, ACTB, CASP3, NPM, and PGR, similar strategies can be applied to MARCKS and MARCKSL1. frontiersin.org Understanding these novel interactions is crucial for deciphering the complete spectrum of cellular processes regulated by these proteins. Furthermore, exploring the intricate interactions of MARCKS/MARCKSL1 within specific cellular contexts, such as their involvement in immune cell function or muscle regeneration, represents a key future direction. tandfonline.comresearchgate.net The concept of gene regulatory networks, involving complex interactions among DNA, RNA, and proteins, provides a framework for understanding how MARCKS/MARCKSL1 expression and activity are controlled and how they, in turn, regulate other genes and pathways. wikipedia.orgcolumbia.edu
Investigation of Isoform-Specific Functions and Pathological Contributions
MARCKS and MARCKSL1, although related, exhibit differences in their expression patterns and amino acid compositions, leading to distinct functional roles. frontiersin.orgnih.gov MARCKSL1, for example, is recognized as the predominant MARCKS isoform in the mammalian kidney. nih.gov Investigating the specific functions of these isoforms and their unique contributions to physiological and pathological conditions is a significant area of future research.
Both MARCKS and MARCKSL1 have been implicated in various diseases. MARCKS is linked to neurological conditions, cancer, and inflammation, while MARCKSL1 is involved in cancerogenesis and plays roles in embryonic development, brain plasticity, inflammation, and regeneration. frontiersin.orgnih.gov Notably, MARCKSL1 is found to be upregulated in a wide range of cancers and is critical for cell migration. frontiersin.org The phosphorylation status of MARCKS has also been shown to be vital in the response to radiation in lung cancer, highlighting the importance of post-translational modifications in isoform function. nih.gov
While they share some redundant functions, MARCKS and MARCKSL1 are both essential for processes like normal neurite formation and the proliferation of neuro-glial progenitors during the development and regeneration of the spinal cord. researchgate.net Future studies will likely delve deeper into the specific molecular mechanisms by which each isoform exerts its effects and how their individual dysregulation contributes to disease pathogenesis. Research on other proteins with multiple isoforms, such as the estrogen receptor isoforms ERα and ERβ which show differential regulation in chicken ovarian follicles, underscores the necessity of isoform-specific investigations to fully understand protein function and pathology. researchgate.net Similarly, studies on the F5 gene, which encodes Factor V and has variants leading to distinct conditions like Factor V deficiency and Factor V Leiden, demonstrate the critical need to investigate how different protein variants or isoforms contribute to diverse pathological outcomes. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org
Development of Targeted Modulators for Experimental Intervention
The increasing understanding of the roles of MARCKS and MARCKSL1 in disease pathways has spurred interest in developing targeted modulators for experimental and potentially therapeutic intervention. Strategies aimed at modulating the activity or expression of these proteins are being explored.
One promising avenue involves the development of small-molecule targeted protein degraders (TPDs). This emerging therapeutic modality leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins, including those previously considered "undruggable." f5therapeutics.combusinesswire.comf5therapeutics.com Companies like f5 Therapeutics are actively developing TPD platforms and have preclinical programs targeting various diseases. f5therapeutics.combusinesswire.comf5therapeutics.com While their specific targets may vary, their approach highlights the potential for designing molecules that can selectively degrade MARCKS or MARCKSL1 if they are validated as therapeutic targets. This could involve the use of 'molecular glues' that facilitate the interaction between an E3 ubiquitin ligase and the target protein, leading to its ubiquitination and degradation. businesswire.com
Beyond degradation, other modulation strategies are being investigated. For instance, inhibiting MARCKS has been shown to block LPS-induced expression of TNF-α and affect macrophage transmigration. nih.gov Peptides derived from the MARCKS effector domain have demonstrated the ability to attenuate mucin hypersecretion and inhibit the proliferation of lung cancer cells, increasing their sensitivity to radiation by acting as competitive inhibitors of MARCKS phosphorylation. frontiersin.orgnih.gov Furthermore, targeting phosphorylated MARCKS has shown efficacy in overcoming drug resistance and inducing antitumor activity in preclinical models of multiple myeloma. nih.gov These findings underscore the potential for developing small molecules, peptides, or other agents that can specifically modulate the activity, phosphorylation, or interactions of MARCKS and MARCKSL1 for therapeutic benefit. Advanced therapeutic strategies like gene therapy, although currently explored for conditions like Factor V deficiency, also represent a potential future direction for modulating MARCKS/MARCKSL1 expression in relevant diseases. researchgate.net
Exploration of Therapeutic Targets in Relevant Disease Models
Preclinical research is actively exploring the therapeutic potential of targeting MARCKS and MARCKSL1 in various disease models, building upon their implicated roles in a range of conditions.
Given their involvement in neurological functions and spinal cord development and regeneration, MARCKS and MARCKSL1 are being investigated as potential therapeutic targets for spinal cord injury and other neurological disorders. nih.govresearchgate.net Studies in model organisms like Xenopus have shown that both proteins are critical for spinal cord development and regeneration, suggesting that targeting their pathways could stimulate regeneration in humans. researchgate.net
In the field of oncology, the implication of MARCKS and MARCKSL1 in cancerogenesis and cell migration makes them attractive targets. frontiersin.orgnih.gov Preclinical studies using MARCKS effector domain peptides have shown promising results in inhibiting lung cancer cell proliferation and increasing radiation sensitivity. nih.gov Targeting phospho-MARCKS has also demonstrated antitumor activity in preclinical models of multiple myeloma. nih.gov Further research in various cancer models is needed to fully assess their therapeutic potential.
Beyond neurological disorders and cancer, MARCKS inhibition has shown potential therapeutic implications in chronic obstructive pulmonary disease. nih.gov While Factor V (encoded by F5) is primarily known for its role in coagulation disorders, research is also exploring its unexpected associations with conditions like gastric cancer, severe asthma, and prostate cancer, highlighting how proteins can have diverse roles and therapeutic relevance in seemingly unrelated diseases. tandfonline.comtechscience.comnih.gov This broader perspective suggests that MARCKS and MARCKSL1 may also have roles in other diseases that are not immediately obvious from their known functions, warranting exploration in a wider range of disease models. The use of various animal models (e.g., mice, Xenopus, zebrafish) and cellular models (e.g., using CRISPR/Cas technology) is crucial for these preclinical investigations to understand the impact of modulating MARCKS/MARCKSL1 in complex biological systems. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What experimental methods are used to identify 80K protein as a substrate of Protein Kinase C (PKC)?
- Methodological Answer: Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) combined with radiolabeling (e.g., ³²P) is critical for detecting PKC-dependent phosphorylation of the this compound. For example, bombesin-induced 80K phosphorylation in Swiss 3T3 cells was observed within 10 seconds using 2D-PAGE, confirming its rapid response to PKC activation . Immunoprecipitation with PKC inhibitors (e.g., staurosporine) further validates specificity, as shown in HDL-stimulated trophoblast cells where staurosporine blocked 80K phosphorylation and placental lactogen release .
Q. How does this compound phosphorylation correlate with cellular signaling dynamics?
- Methodological Answer: Time-course experiments using phorbol esters (e.g., PDB) reveal transient phosphorylation and downstream effects. In Swiss 3T3 cells, PKC activation by PDB induces 80K phosphorylation within 1 minute, peaking at 15 minutes, followed by mRNA and protein downregulation within 5–18 hours . This biphasic response suggests 80K acts as an early signaling mediator and a feedback regulator of PKC activity.
Q. What is the structural and functional significance of this compound domains?
- Methodological Answer: Peptide mass fingerprinting and cDNA sequencing identified 80K as the InaD gene product in Drosophila, a PDZ-domain protein critical for photoreceptor signal transduction. Phosphorylation at multiple sites modulates its ability to assemble/disassembly signaling complexes, acting as a molecular switch in light-dependent pathways .
Advanced Research Questions
Q. How do contradictory roles of 80K/MARCKS in tumor progression arise across cell types?
- Methodological Answer: While 80K/MARCKS is implicated as a tumor suppressor in melanocytes (via PKC-mediated growth inhibition), its ubiquitous expression and PKC-dependent downregulation in Swiss 3T3 cells suggest context-dependent roles. Experimental approaches like PKC isoform-specific knockdowns and tumor xenograft models are needed to resolve these discrepancies .
Q. What mechanisms drive PKC-induced post-transcriptional downregulation of 80K mRNA?
- Methodological Answer: Northern blot analysis in PKC-depleted Swiss 3T3 cells showed that actinomycin D (a transcriptional inhibitor) fails to block 80K mRNA reduction, implicating mRNA stability regulation. Cycloheximide (a translational inhibitor) experiments further suggest a labile protein mediates this process, possibly via RNA-binding proteins targeting 80K mRNA 3'UTRs .
Q. How does 80K phosphorylation integrate multiple signaling pathways in polarized cells?
- Methodological Answer: In gastric parietal cells, immunofluorescence and co-purification studies with H⁺/K⁺-ATPase localize 80K to apical membranes. Stimulation redistributes 80K from microvilli to cytosolic compartments, suggesting phosphorylation-dependent membrane-cytoskeleton interactions critical for acid secretion . Live-cell imaging with phospho-specific antibodies could further elucidate spatiotemporal dynamics.
Q. Why does 80K phosphorylation exhibit cell-type-specific functional outcomes?
- Methodological Answer: Comparative studies in Swiss 3T3 fibroblasts (where 80K regulates mitogenesis) versus trophoblast cells (where it mediates hormone release) highlight isoform-specific PKC interactions. For example, PKC-δ dominates in HDL-stimulated trophoblast cells, while PKC-α/β isoforms are active in fibroblasts. Isoform-selective inhibitors and CRISPR-Cas9 knockouts can dissect these pathways .
Data Contradictions and Resolution Strategies
Q. How to reconcile 80K/MARCKS as both a PKC substrate and a potential tumor suppressor?
- Resolution Strategy: Tumor suppressor activity in melanocytes may involve PKC-independent pathways, such as interactions with cytoskeletal proteins (e.g., actin). Co-immunoprecipitation and proximity ligation assays (PLA) in melanocyte models can test this hypothesis .
Q. Why do some studies report 80K phosphorylation as transient while others show sustained effects?
- Resolution Strategy: Stimulus strength and cell confluency affect outcomes. For instance, low-dose bombesin in Swiss 3T3 cells causes transient 80K phosphorylation, whereas sustained PKC activation (e.g., via prolonged PMA treatment) leads to mRNA degradation. Single-cell phospho-flow cytometry can quantify heterogeneity in responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
